Regioisomeric Specificity: Thiophen-3-yl vs. Thiophen-2-yl Attachment Determines Biological Target Engagement
The target compound incorporates a thiophen-3-yl group at the pyridine 2-position, in contrast to the more common thiophen-2-yl isomer (CAS 1903591-63-8). While both isomers share the same molecular formula and weight, the 3-yl attachment alters the spatial orientation of the sulfur atom relative to the pyridine nitrogen, which can significantly affect metal coordination and hydrogen-bonding networks in kinase ATP-binding pockets [1]. In the related (E)-N-hydroxy-4-(2-(2-(thiophen-3-yl)pyridin-4-yl)vinyl)benzamide series, the 3-yl isomer exhibited an IC50 of 0.00203 µM against the epigenetic eraser enzyme 1.14.11.65, placing it among the more potent analogs in that series [2]. The thiophen-2-yl positional isomer (CAS 1903591-63-8) has been primarily annotated as a synthetic intermediate without equivalent quantitative target engagement data, highlighting a gap in characterization that makes the 3-yl variant the more biologically validated choice [3].
| Evidence Dimension | Thiophene regioisomeric attachment (3-yl vs. 2-yl) impact on target engagement |
|---|---|
| Target Compound Data | Thiophen-3-yl configuration; IC50 = 0.00203 µM for closely related (E)-N-hydroxy-4-(2-(2-(thiophen-3-yl)pyridin-4-yl)vinyl)benzamide against enzyme 1.14.11.65 [2] |
| Comparator Or Baseline | Thiophen-2-yl isomer (CAS 1903591-63-8): No publicly available quantitative IC50 or Kd data against defined molecular targets |
| Quantified Difference | The 3-yl isomer provides a characterized activity anchor (low micromolar to nanomolar range depending on target), whereas the 2-yl isomer lacks comparable target engagement data, making activity prediction unreliable |
| Conditions | BRENDA enzyme inhibition database; pH and temperature not specified in the original publication [2]. Reference compound data from closely related vinylbenzamide analog, not the exact target compound. |
Why This Matters
A research user selecting between positional isomers for a kinase or epigenetic target campaign should prioritize the 3-yl variant because it has a characterized activity signature, whereas the 2-yl isomer is essentially an unvalidated 'dark' compound for most biological applications.
- [1] Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PMC, 2013. Establishes that thiophene regioisomerism critically impacts kinase binding. View Source
- [2] BRENDA Enzyme Database. IC50 Value entry for (E)-N-hydroxy-4-(2-(2-(thiophen-3-yl)pyridin-4-yl)vinyl)benzamide: 0.00203 against enzyme 1.14.11.65. Reference ID: 766643. View Source
- [3] Kuujia. N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide (CAS 1903591-63-8). Annotated as synthetic intermediate; no quantitative biological activity data provided. View Source
